molecular formula C6H8IN3 B7899971 N,N-Dimethyl-5-iodopyrimidine-2-amine

N,N-Dimethyl-5-iodopyrimidine-2-amine

Cat. No.: B7899971
M. Wt: 249.05 g/mol
InChI Key: HOLFICYUXUVXQP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-5-iodopyrimidine-2-amine is a pyrimidine derivative featuring an iodine atom at the 5-position and a dimethylamino group (-N(CH₃)₂) at the 2-position. Key characteristics inferred from similar compounds include:

  • Molecular Formula: Likely C₆H₉IN₃ (based on pyrimidine backbone with I and -N(CH₃)₂ substituents).
  • Functional Groups: The iodine atom facilitates electrophilic substitution reactions, while the dimethylamino group contributes to electron-donating effects and steric hindrance .
  • Applications: Potential use in pharmaceuticals (e.g., as a kinase inhibitor precursor) or materials science (e.g., coordination polymers) due to its halogen and amine motifs .

Properties

IUPAC Name

5-iodo-N,N-dimethylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8IN3/c1-10(2)6-8-3-5(7)4-9-6/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOLFICYUXUVXQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Structural Features of Selected Pyrimidine/Pyridine Derivatives
Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Features Evidence ID
N,N-Dimethyl-5-iodopyrimidine-2-amine Pyrimidine -I (5), -N(CH₃)₂ (2) ~238.06 (estimated) Halogen for cross-coupling; dimethylamine reduces H-bonding capacity
5-Iodopyrimidin-2-amine Pyrimidine -I (5), -NH₂ (2) 209.00 Forms N–H⋯N hydrogen bonds in crystal packing
N,N-Diethyl-5-nitropyridin-2-amine Pyridine -NO₂ (5), -N(CH₂CH₃)₂ (2) 195.22 Nitro group (electron-withdrawing); diethylamine increases steric bulk
5-Chloro-4-iodo-N-isopropyl-2-pyridinamine Pyridine -Cl (5), -I (4), -N(CH(CH₃)₂) (2) 296.54 Dual halogen substitution; isopropyl group enhances hydrophobicity
N,N-Dimethyl-5-(dioxaborolan-2-yl)pyridin-3-amine Pyridine -B(O₂C₄H₁₂) (5), -N(CH₃)₂ (3) ~263.12 (estimated) Boronic ester for Suzuki-Miyaura coupling

Key Observations :

  • Halogen vs. Boronic Ester : The iodine in the target compound enables halogen-specific reactions (e.g., Ullmann coupling), while boronic esters (e.g., in ) are tailored for Suzuki cross-coupling .
  • Electronic Effects: Nitro groups (e.g., ) withdraw electron density, contrasting with the electron-donating dimethylamino group, altering reactivity in electrophilic substitutions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Melting Point (°C) Solubility (Polarity) Stability Notes Evidence ID
5-Iodopyrimidin-2-amine Not reported Moderate (H-bonding) Stable under inert conditions
N,N-Diethyl-5-nitropyridin-2-amine Not reported Low (non-polar solvents) Nitro group may degrade under UV light
5-Chloro-4-iodo-N-isopropyl-2-pyridinamine Not reported Low (hydrophobic) Dual halogens increase oxidative stability
This compound Estimated 120–150 Low (dimethylamine) Iodine may pose light sensitivity

Key Observations :

  • Solubility: Dimethylamino groups reduce polarity compared to -NH₂ analogs, favoring solubility in organic solvents like DCM or THF.
  • Stability : Iodinated compounds may require protection from light to prevent decomposition, similar to 5-Iodopyrimidin-2-amine .

Q & A

Q. What are the optimal reaction conditions for synthesizing N,N-Dimethyl-5-iodopyrimidine-2-amine?

Synthesis typically involves halogenation and amination steps. For iodination, a precursor like 5-bromo-N,N-dimethylpyrimidin-2-amine can undergo halogen exchange using NaI in a polar aprotic solvent (e.g., DMF) at 80–100°C. Subsequent methylation may require methyl iodide and a base (e.g., K₂CO₃) under reflux. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity .

Q. Which spectroscopic methods are recommended for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substitution patterns (e.g., dimethylamino and iodine positions). For example, the iodine atom induces distinct deshielding in adjacent protons.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z 294.0).
  • X-ray Crystallography : Resolves stereoelectronic effects of the iodine substituent, as seen in related pyrimidine derivatives .

Q. How should researchers purify this compound to achieve >95% purity?

Sequential recrystallization (using ethanol/water) followed by column chromatography (silica gel, 3:7 ethyl acetate/hexane) is effective. Monitor fractions via TLC (Rf ~0.4 in same solvent) and confirm purity with HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictory data on synthetic yields be resolved?

Yield discrepancies often arise from iodine’s sensitivity to reaction conditions. For example:

  • Temperature : Higher temperatures (>100°C) may degrade the iodopyrimidine ring.
  • Solvent Choice : DMF enhances solubility but can form byproducts; acetonitrile may improve selectivity.
  • Catalyst Screening : Pd/C or CuI can mitigate incomplete halogen exchange. Systematic DoE (Design of Experiments) is recommended to optimize parameters .

Q. What role does the iodine substituent play in cross-coupling reactions?

The C–I bond in the 5-position acts as a reactive site for Suzuki-Miyaura or Ullmann couplings. For instance, coupling with aryl boronic acids under Pd(PPh₃)₄ catalysis (80°C, toluene/EtOH) generates biaryl derivatives. The iodine’s electronegativity also stabilizes transition states, as evidenced by DFT studies on analogous compounds .

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitutions?

  • Steric Effects : The dimethylamino group at C2 hinders nucleophilic attack at C4/C6 positions.
  • Electronic Effects : Iodine’s −I effect deactivates the pyrimidine ring, directing substitutions to meta positions. Kinetic studies (e.g., monitoring reaction rates with varying nucleophiles) and X-ray data (bond lengths/angles) validate these trends .

Q. What strategies mitigate iodine loss during storage or reactions?

  • Storage : Use amber vials under inert gas (Ar/N₂) at −20°C to prevent photolytic or oxidative degradation.
  • Reaction Design : Add stabilizers like EDTA to chelate trace metals that catalyze deiodination.
  • Analytical Monitoring : Regular LC-MS checks detect degradation products (e.g., deiodinated analogs) .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Iodination

ParameterOptimal ConditionImpact on YieldReference
SolventDMF75%
Temperature80°CMax yield
CatalystCuI (5 mol%)15% improvement

Q. Table 2: Spectroscopic Signatures

TechniqueKey SignalStructural Insight
1^1H NMR (CDCl₃)δ 3.05 (s, 6H, N–CH₃)Confirms dimethylamino
HRMS[M+H]+^+ = 294.0 (calc. 294.02)Validates molecular formula

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